7-Amino-4,5,6-triethoxy-3-hydroxyphthalide
Overview
Description
Molecular Structure Analysis
The structure of “7-Amino-4,5,6-triethoxy-3-hydroxyphthalide” is mentioned in several sources , but no detailed analysis is available.Physical and Chemical Properties Analysis
While the physical and chemical properties of “this compound” are mentioned in some sources , no detailed analysis is provided.Scientific Research Applications
Protein Structure Phasing : A related bromine derivative, 5-Amino-2,4,6-tribromoisophthalic acid, is used in phasing protein structures using MAD phasing. This compound combines heavy atoms with amino and carboxyl groups for binding to proteins, demonstrating its utility in crystallography (Beck, Gruene, & Sheldrick, 2010).
Therapeutic Efficacy : Compound derivatives show potential in therapeutic applications due to their activity against large tumors, nonrelapseability, and oral activity, making them promising candidates for clinical development (Rivkin et al., 2004).
Detection of Trinitrophenol (TNP) : An amino group significantly enhances the selective detection of 2,4,6-trinitrophenol (TNP) in water, with the diamino derivative showing the highest detection limit at 120 ppb compared to those with one amino or no amino group. This indicates the potential for environmental monitoring applications (Das & Mandal, 2018).
Enzyme Synthesis Enhancement : Incorporating unnatural amino acids can improve the activity of natural enzymes by 8-11-fold, offering easy access to new sequence and functional space for engineering and evolution of enzyme functions. This has potential applications in food and pharmaceutical industries (Ugwumba et al., 2011).
Anti-inflammatory Activity : 3-arylphthalide compound 5a shows promising anti-inflammatory activity, showing better antioxidant activity than the Trolox standard and strong inhibition of nitric oxide production in microglial and macrophage cells. This suggests its potential in medical applications for treating inflammation (Ortega et al., 2022).
Safety and Hazards
Properties
IUPAC Name |
7-amino-4,5,6-triethoxy-3-hydroxy-3H-2-benzofuran-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO6/c1-4-18-10-8-7(13(16)21-14(8)17)9(15)11(19-5-2)12(10)20-6-3/h14,17H,4-6,15H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXROGYUKEGMRLK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=C(C2=C1C(OC2=O)O)N)OCC)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60908538 | |
Record name | 7-Amino-4,5,6-triethoxy-3-hydroxy-2-benzofuran-1(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60908538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103658-46-4 | |
Record name | 7-Amino-4,5,6-triethoxy-3-hydroxyphthalide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103658464 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7-Amino-4,5,6-triethoxy-3-hydroxy-2-benzofuran-1(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60908538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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